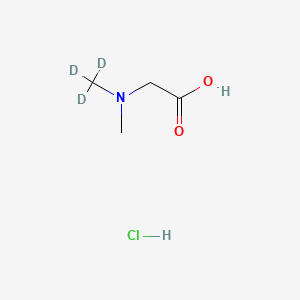

N,N-Dimethyl-d3-glycine HCl (N-methyl-d3)

Beschreibung

Rationale for Deuterium (B1214612) Substitution in Elucidating Metabolic Processes

The substitution of hydrogen with its stable isotope, deuterium (²H or D), is a specific and strategic tool used to investigate metabolic pathways and alter drug properties. nih.gov This strategy, known as deuteration, leverages the "kinetic isotope effect" (KIE). nih.govmedchemexpress.cn The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. musechem.comnih.gov Consequently, breaking a C-D bond requires more energy, which can significantly slow down the rate of chemical reactions where this bond cleavage is the rate-limiting step. nih.govnih.gov

In the context of metabolism, many enzymatic reactions, particularly those catalyzed by cytochrome P450 oxidases, involve the cleavage of C-H bonds. nih.gov By selectively replacing a hydrogen atom at a known site of metabolic activity with a deuterium atom, researchers can impede the rate of that specific metabolic transformation. nih.govjuniperpublishers.com This has several powerful applications:

Probing Metabolic Pathways: Deuteration can help identify which specific positions on a molecule are most susceptible to metabolic modification. By observing a reduced rate of metabolism after deuteration, researchers can confirm the involvement of that specific site in the metabolic process. juniperpublishers.com

Altering Metabolic Fate: Slowing down one metabolic pathway can sometimes redirect the molecule's metabolism towards alternative pathways, a phenomenon known as "metabolic shunting". musechem.comjuniperpublishers.com This allows for the study of secondary metabolic routes and the identification of previously unknown metabolites.

Enhancing Pharmacokinetics: In drug development, if rapid metabolism limits a drug's effectiveness or duration of action, deuteration can be used to slow its clearance from the body. nih.govresearchgate.net This can lead to a longer biological half-life, increased systemic exposure, and potentially a reduced dosing frequency. nih.govmusechem.com Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies this principle, offering an improved pharmacokinetic profile over its non-deuterated counterpart, tetrabenazine. nih.govresearchgate.net

While the KIE is a primary driver for using deuterium, it is important to note that the observed effect in vivo can be complex and is not always predictable. nih.govnih.gov However, the strategic placement of deuterium remains a valuable method for dissecting metabolic mechanisms and optimizing the behavior of bioactive molecules. nih.govacs.org

Overview of N,N-Dimethylglycine as an Endogenous Intermediary Metabolite

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative found in the cells of plants and animals. hmdb.cawikipedia.org It is not a vitamin, as it is synthesized by the human body and its dietary deficiency does not lead to any known ill effects. wikipedia.org DMG functions as a crucial intermediary metabolite in the one-carbon transfer cycle, specifically in the metabolism of choline (B1196258). researchgate.netnih.gov

The primary pathway for DMG production in the body involves the conversion of choline to betaine (B1666868) (trimethylglycine). vetriscience.com In the liver, the enzyme betaine-homocysteine methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to homocysteine, producing methionine and N,N-Dimethylglycine. hmdb.cadiabetesjournals.org

Betaine + Homocysteine → N,N-Dimethylglycine + Methionine

This reaction is significant as it provides an alternative route for remethylating homocysteine, an amino acid that, at elevated levels, is a risk factor for various health issues. vetriscience.com Following its formation, DMG is further catabolized. The enzyme dimethylglycine dehydrogenase (DMGDH) removes one of its methyl groups to yield sarcosine (B1681465) (N-methylglycine). diabetesjournals.orgresearchgate.net Sarcosine is then demethylated to glycine (B1666218). researchgate.net This is the only known pathway for DMG degradation in mammals. diabetesjournals.org

Because of its position in these core metabolic pathways, DMG acts as an important metabolic enhancer and a donor of methyl groups for the synthesis of fundamental biological molecules like hormones and neurotransmitters. davincilabs.comadvancedveterinarynutrition.com Its levels are linked to the metabolism of other key compounds such as choline, betaine, methionine, and glycine. diabetesjournals.org Research has also explored its role in cellular processes, including immune response and energy metabolism. vetriscience.comdavincilabs.com For instance, untargeted metabolomics analysis has identified DMG as a potential facilitator of axon regeneration in dorsal root ganglia neurons after injury. nih.gov

Foundational Purpose of N,N-Dimethyl-d3-glycine HCl (N-methyl-d3) as a Chemical Probe in Academic Research

N,N-Dimethyl-d3-glycine HCl (N-methyl-d3) is the hydrochloride salt form of N,N-Dimethylglycine that has been synthetically modified to contain three deuterium atoms on one of its methyl groups. nih.gov Its foundational purpose in academic and clinical research is to serve as a high-fidelity internal standard for the precise and accurate quantification of its naturally occurring, unlabeled counterpart, N,N-Dimethylglycine (DMG).

This application is a direct extension of the principles of stable isotope labeling and isotope dilution mass spectrometry (IDMS). numberanalytics.com In this context, a known quantity of N,N-Dimethyl-d3-glycine HCl is added ("spiked") into a biological sample (such as plasma, urine, or tissue extract) at the very beginning of the analytical process. oup.com

The key characteristics that make it an ideal internal standard are:

Chemical and Physical Similarity: It is chemically identical to endogenous DMG, meaning it behaves in the same way during sample extraction, purification, and chromatographic separation. This co-elution ensures that any sample loss or variability in analytical handling affects both the labeled standard and the endogenous analyte equally.

Mass Difference: Due to the three deuterium atoms, it has a mass that is 3 Daltons higher than unlabeled DMG. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify both the labeled internal standard and the unlabeled endogenous DMG simultaneously. oup.com

No Natural Occurrence: The deuterated form does not occur naturally, so its signal in the mass spectrometer comes exclusively from the amount that was intentionally added.

By measuring the ratio of the signal from the endogenous "light" DMG to the known amount of the "heavy" N,N-Dimethyl-d3-glycine standard, researchers can calculate the absolute concentration of DMG in the original sample with very high precision. This is critical for metabolomics studies investigating metabolic disorders or tracking the metabolic flux of related pathways, such as in studies of diabetes where DMG levels have been shown to be associated with glucose metabolism. diabetesjournals.orgresearchgate.net For example, deuterium metabolic imaging (DMI) is used to trace the flux of substrates like deuterated acetate (B1210297) through the tricarboxylic acid (TCA) cycle. nih.gov Similarly, N,N-Dimethyl-d3-glycine HCl serves as a crucial tool for reliably measuring the baseline and dynamic changes of its unlabeled analogue in complex biological matrices.

Data Tables

Table 1: Properties of Investigated Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Other Names | Molecular Formula | Key Role |

|---|---|---|---|

| N,N-Dimethylglycine | DMG, (Dimethylamino)acetic acid | C₄H₉NO₂ | Endogenous intermediary metabolite |

| N,N-Dimethyl-d3-glycine HCl | N-methyl-d3 Glycine HCl | C₄H₇D₃ClNO₂ | Stable isotope-labeled internal standard |

| Deuterium | Heavy hydrogen | D or ²H | Stable isotope for labeling |

| Glycine | - | C₂H₅NO₂ | Amino acid, metabolic product of DMG |

| Sarcosine | N-methylglycine | C₃H₇NO₂ | Intermediate in DMG metabolism |

| Betaine | Trimethylglycine | C₅H₁₁NO₂ | Precursor to DMG |

| Homocysteine | - | C₄H₉NO₂S | Amino acid remethylated via DMG pathway |

| Methionine | - | C₅H₁₁NO₂S | Amino acid, product of homocysteine remethylation |

| Choline | - | C₅H₁₄NO⁺ | Precursor to betaine |

Table 2: Key Research Techniques and Concepts This table is interactive. You can sort and filter the data.

| Technique / Concept | Principle | Application in this Context |

|---|---|---|

| Stable Isotope Labeling | Incorporation of non-radioactive heavy isotopes (e.g., ²H, ¹³C) into molecules. creative-proteomics.com | Enables tracing and quantification of metabolites like DMG. nih.gov |

| Mass Spectrometry (MS) | Analytical technique that measures the mass-to-charge ratio of ions. | Detects and differentiates between labeled (heavy) and unlabeled (light) compounds. oup.com |

| Isotope Dilution Mass Spectrometry (IDMS) | Use of a labeled internal standard to quantify an unlabeled analyte. numberanalytics.com | N,N-Dimethyl-d3-glycine HCl is used to accurately measure endogenous DMG levels. |

| Kinetic Isotope Effect (KIE) | Slower reaction rate associated with breaking a bond to a heavier isotope (e.g., C-D vs. C-H). nih.gov | Explains why deuteration can alter metabolic rates. nih.gov |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C4H10ClNO2 |

|---|---|

Molekulargewicht |

142.60 g/mol |

IUPAC-Name |

2-[methyl(trideuteriomethyl)amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3; |

InChI-Schlüssel |

FKASAVXZZLJTNX-NIIDSAIPSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(C)CC(=O)O.Cl |

Kanonische SMILES |

CN(C)CC(=O)O.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for N,n Dimethyl D3 Glycine Hcl N Methyl D3

Deuterium (B1214612) Incorporation Techniques for N-Methyl Groups of Glycine (B1666218) Analogs

The introduction of deuterium into the N-methyl groups of glycine analogs like N,N-Dimethylglycine can be achieved through several established techniques. These methods primarily involve the use of deuterated precursors or specific catalytic exchange reactions.

One common approach is the use of deuterated methylating agents. For instance, the Eschweiler-Clarke reaction, a well-known method for the methylation of amines, can be adapted for deuterium labeling by using deuterated formaldehyde (B43269) (CD2O) or deuterated formic acid (DCOOH). This reaction facilitates the reductive amination of a primary or secondary amine, in this case, a glycine precursor, to introduce one or two deuterated methyl groups.

Another prevalent technique is direct alkylation using a deuterated methyl halide, such as iodomethane-d3 (CD3I), in the presence of a suitable base. This method is effective for the N-methylation of amino acids and their derivatives. The choice of base and reaction conditions is crucial to ensure high yields and prevent side reactions.

Furthermore, catalytic methods involving transition metals can be employed for deuterium incorporation. These reactions can proceed via a "borrowing hydrogen" mechanism where an alcohol, such as methanol-d4 (CD3OD), serves as the C1 source for N-methylation. Ruthenium complexes have shown efficacy in catalyzing such transformations under relatively mild conditions.

Hydrogen-deuterium exchange (HDX) reactions represent another strategy, particularly for labeling specific positions. While typically used for exchanging labile protons, under certain catalytic conditions, C-H bonds can also undergo exchange with a deuterium source like deuterium oxide (D2O). The addition of a methyl group to the nitrogen atom in a glycine residue, yielding sarcosine (B1681465), has been noted to increase the ability of the α-carbon to incorporate deuterium.

Chemical Reaction Pathways for Selective N-Methylation and Deuteration

The synthesis of N,N-Dimethyl-d3-glycine HCl can be approached through various chemical reaction pathways that allow for selective N-methylation and deuteration. A common starting material for the synthesis of N,N-Dimethylglycine is chloroacetic acid, which is reacted with dimethylamine. nih.govresearchgate.netacs.org To produce the N-methyl-d3 labeled compound, a synthetic route starting from a precursor that can be selectively deuteromethylated is necessary.

A plausible pathway involves the use of sarcosine (N-methylglycine) as a key intermediate. Sarcosine already possesses one N-methyl group, and the selective introduction of a deuterated methyl group is the subsequent step. This can be achieved by reacting sarcosine with a deuterated methylating agent such as iodomethane-d3 (CD3I). The reaction is typically carried out in the presence of a base to deprotonate the secondary amine, facilitating the nucleophilic attack on the deuterated methyl iodide.

Alternatively, a reductive amination approach using a glycine precursor can be employed. For instance, reacting glycine with one equivalent of formaldehyde followed by reduction would yield sarcosine. The subsequent methylation step would then use a deuterated C1 source. To achieve selective N-methyl-d3 labeling, the initial methylation could be performed with a non-deuterated source, followed by a second methylation using a deuterated reagent.

Enzymatic synthesis also presents a highly selective route. Specific methyltransferase enzymes could potentially be used to transfer a deuterated methyl group from a cofactor like S-adenosyl-L-methionine (SAM), which has been pre-synthetically labeled with deuterium, to a glycine or sarcosine substrate.

The following table summarizes potential reaction pathways for the synthesis of N,N-Dimethyl-d3-glycine.

| Starting Material | Key Intermediate | Deuterating Agent | Reaction Type |

| Sarcosine (N-methylglycine) | - | Iodomethane-d3 (CD3I) | N-alkylation |

| Glycine | Sarcosine | Formaldehyde-d2 / Reducing Agent | Reductive Amination |

| Chloroacetic acid | Sarcosine | Methylamine, then Iodomethane-d3 | N-alkylation |

Optimization of Isotopic Enrichment and Rigorous Chemical Purity for Advanced Research Applications

For advanced research applications, such as in pharmacokinetic studies and as internal standards for mass spectrometry, achieving high isotopic enrichment and chemical purity of N,N-Dimethyl-d3-glycine HCl is paramount. acs.orgresearchgate.net Isotopic enrichment refers to the percentage of the labeled isotope at a specific position within the molecule. isotope.com High isotopic enrichment minimizes the interference from the unlabeled or other isotopologues, thereby increasing the accuracy of quantitative analyses.

The optimization of isotopic enrichment begins with the selection of a highly enriched deuterated reagent. For example, using iodomethane-d3 with an isotopic purity of 99.5% or higher is crucial. isotope.com The reaction conditions must also be carefully controlled to prevent any H/D exchange reactions that could lower the isotopic enrichment. This includes the choice of solvent and the exclusion of atmospheric moisture.

Rigorous chemical purity is equally important to ensure that the analytical signal is solely from the target compound. nih.gov Impurities can interfere with the analysis and lead to inaccurate results. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

The final purity of the stable isotope-labeled compound is confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to determine chemical purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the isotopic enrichment and the position of the label. nih.govhmdb.ca

The following table outlines the key parameters and methods for ensuring high quality of N,N-Dimethyl-d3-glycine HCl.

| Quality Parameter | Optimization/Control Method | Analytical Technique |

| Isotopic Enrichment | Use of highly enriched deuterated reagents; Control of reaction conditions to prevent H/D exchange. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. nih.gov |

| Chemical Purity | Recrystallization; Chromatography (e.g., HPLC). | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). |

| Structural Integrity | Controlled reaction conditions to avoid side products. | NMR Spectroscopy, Infrared (IR) Spectroscopy. |

Considerations for Hydrochloride Salt Formation in Stable Isotope-Labeled Compounds

The conversion of the free amino acid to its hydrochloride salt is typically achieved by treating a solution of the compound with hydrochloric acid (HCl). researchgate.net Anhydrous conditions are often preferred to prevent the introduction of water, which could potentially lead to the back-exchange of certain deuterium labels, although the N-methyl-d3 group is generally stable under these conditions. The use of gaseous HCl or a solution of HCl in an anhydrous organic solvent is a common practice.

The choice of solvent for the salt formation and subsequent crystallization is critical. It must be a solvent in which the hydrochloride salt is sparingly soluble to allow for efficient precipitation and isolation. The resulting crystalline solid is typically washed with a non-polar solvent to remove any residual impurities.

The physicochemical properties of the hydrochloride salt, such as melting point, solubility, and hygroscopicity, are important for its application as a research chemical. These properties are generally expected to be very similar to the unlabeled analog, but it is good practice to characterize them for the specific labeled compound.

The table below summarizes key considerations for the hydrochloride salt formation of N,N-Dimethyl-d3-glycine.

| Consideration | Rationale | Preferred Method |

| Maintaining Isotopic Integrity | To prevent any potential H/D exchange. | Use of anhydrous HCl (gas or in an organic solvent). |

| Achieving High Chemical Purity | To ensure the final product is free of impurities. | Crystallization from a suitable solvent system; Washing with a non-polar solvent. |

| Handling and Stability | To produce a stable, easy-to-handle solid. | Formation of a crystalline salt. |

| Solubility | To ensure suitability for various experimental protocols. | Characterization of solubility in relevant solvents (e.g., water, buffers). |

Advanced Analytical Methodologies for Quantification and Tracing of N,n Dimethyl D3 Glycine Hcl N Methyl D3

Mass Spectrometry-Based Platforms in Deuterium (B1214612) Tracer Studies

Mass spectrometry (MS) is a cornerstone technique in metabolomics, offering high sensitivity and selectivity for the detection and quantification of a wide array of compounds. psu.edu When used in conjunction with deuterium-labeled tracers like N,N-Dimethyl-d3-glycine HCl, MS platforms can track the metabolic fate of the tracer and accurately measure the concentration of related metabolites.

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary method for achieving highly accurate and precise measurements of the amount of a substance. nih.gov The technique involves adding a known amount of an isotopically labeled standard, in this case, N,N-Dimethyl-d3-glycine HCl, to a sample containing the unlabeled analyte (N,N-Dimethylglycine). nih.gov The labeled compound, being chemically identical to the analyte, experiences the same processing and ionization effects during analysis.

The principle of IDMS relies on measuring the ratio of the ion intensities of the labeled standard to the unlabeled analyte. researchgate.net Because the amount of the added labeled standard is precisely known, this ratio allows for the calculation of the absolute concentration of the endogenous analyte with high accuracy, correcting for sample loss during preparation and variations in instrument response. nih.gov This makes IDMS the gold standard for quantitative analysis and the certification of reference materials. researchgate.net

Table 1: Key Parameters in an Illustrative IDMS Experiment for N,N-Dimethylglycine Quantification

| Parameter | Description | Example Value/Target | Source |

|---|---|---|---|

| Analyte | The endogenous compound being measured. | N,N-Dimethylglycine | nih.gov |

| Isotopic Standard | The known quantity of labeled compound added to the sample. | N,N-Dimethyl-d3-glycine HCl | N/A |

| Mass Spectrometer | The instrument used to measure ion ratios. | Triple Quadrupole MS (QQQ-MS) | nih.gov |

| Ionization Mode | Method used to ionize the molecules. | Electrospray Ionization (ESI) | nih.gov |

| Measurand | The ratio of ion intensities between the labeled and unlabeled species. | Ratio of (M+H)+ of analyte to (M+4)+ of standard | nih.gov |

| Outcome | The calculated absolute concentration of the analyte. | femtomole range sensitivity | nih.gov |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that separates complex mixtures of molecules in a liquid phase before their detection by a mass spectrometer. psu.edu This approach is invaluable for untargeted metabolomics, providing a comprehensive profile of the metabolites present in a biological sample. nih.gov

In studies using N,N-Dimethyl-d3-glycine HCl, LC-MS can be employed to track the incorporation of the deuterium label into various downstream metabolites. For instance, after administration of the tracer, samples can be analyzed at different time points. The resulting data would reveal new deuterated species, indicating the metabolic pathways in which N,N-dimethylglycine participates. Hydrophilic interaction liquid chromatography (HILIC) is often a preferred separation method for polar compounds like amino acids and their derivatives. nih.govresearchgate.net A fast LC-MS/MS method can analyze glycine (B1666218) levels in under 5 minutes, demonstrating the technique's efficiency. nih.gov

Table 2: Illustrative LC-MS Parameters for Metabolite Profiling

| Parameter | Setting/Description | Purpose | Source |

|---|---|---|---|

| LC Column | HILIC | Separation of polar metabolites | nih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of compounds based on polarity | nih.gov |

| Mass Spectrometer | Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) | High-resolution mass analysis for formula determination | psu.edunih.gov |

| Scan Mode | Data-Dependent Acquisition (DDA) | Acquires MS/MS spectra for the most abundant ions for structural identification | nih.gov |

| Injection Volume | 5 µL | Standard volume for analysis | nih.gov |

| Mass Range | 50–1500 m/z | Broad range to capture a wide variety of metabolites | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile metabolites like amino acids, a chemical derivatization step is required to increase their volatility. nih.gov Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which create trimethylsilyl (B98337) (TMS) derivatives. nih.govjfda-online.com

GC-MS is particularly useful for targeted analysis, where the goal is to quantify a specific set of known metabolites with high sensitivity and reproducibility. nih.gov In a study involving N,N-Dimethyl-d3-glycine HCl, one could develop a targeted GC-MS method to quantify it and its direct metabolic products. The use of selected ion monitoring (SIM) mode enhances sensitivity by instructing the mass spectrometer to detect only the specific mass-to-charge ratios (m/z) of the target analytes. nih.gov The predictable fragmentation patterns of derivatized amino acids in GC-MS provide a high degree of confidence in their identification. hmdb.ca

Table 3: Example GC-MS Data for a Derivatized Glycine Compound

| Compound | Derivative Type | Retention Index | Key Mass Fragments (m/z) | Source |

|---|---|---|---|---|

| Glycine | 3 TMS | 1303.64 | 73, 147, 174, 218 | hmdb.ca |

| Glycyl-glycine | 1 TMS (Predicted) | N/A | 73, 75, 131, 204 | hmdb.ca |

| N,N-Dimethylglycine | 2 TMS (Hypothetical) | N/A | 73, 102, 158, 247 | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural and dynamic information about molecules in a sample. nih.gov It is exceptionally powerful for elucidating metabolic pathways by tracking the flow of isotopic labels through a metabolic network in living systems. nih.govnih.gov

Carbon-13 (¹³C) NMR spectroscopy, often used with ¹³C-labeled substrates, allows for the direct measurement of metabolic fluxes. nih.gov When combined with a deuterium tracer like N,N-Dimethyl-d3-glycine HCl, ¹³C-NMR can provide complementary information. For example, if cells are co-administered [¹³C]-glucose and N,N-Dimethyl-d3-glycine HCl, the resulting spectra can reveal how different metabolic pathways interact.

The analysis of ¹³C isotopomers (molecules with different patterns of ¹³C labeling) in metabolites such as lactate, glutamate (B1630785), and glycine can delineate the relative activities of pathways like glycolysis, the TCA cycle, and amino acid metabolism. nih.gov The presence of deuterium from the tracer can influence the ¹³C spectrum, causing splitting of adjacent ¹³C signals, which can provide additional information on the proximity of the labels and thus the metabolic history of the molecule. nih.gov

The replacement of a proton (¹H) with a deuteron (B1233211) (²H) can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). libretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. princeton.edu

Deuterium NMR can be used to study these effects directly. A secondary kinetic isotope effect (SKIE) occurs when the labeled bond is not broken in the rate-determining step. wikipedia.org The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides valuable information about the reaction mechanism and the nature of the transition state. libretexts.orgprinceton.edu For example, a normal KIE (kH/kD > 1) is typically observed when a C-H bond is weakened in the transition state. wikipedia.org By tracing the deuterium from N,N-Dimethyl-d3-glycine HCl as it is incorporated into other molecules, deuterium NMR can probe the kinetic effects on specific enzymatic reactions, offering insights into their mechanisms. nih.govnih.gov

Table 4: Typical Deuterium Kinetic Isotope Effect (KIE) Values

| KIE Type | Hybridization Change | Typical kH/kD Value | Implication | Source |

|---|---|---|---|---|

| Primary | C-H bond broken | 1 to 8 | The bond to the isotope is broken in the rate-determining step. | libretexts.org |

| α-Secondary | sp³ → sp² | ~1.1 - 1.2 | Loosening of bending modes in the transition state. | wikipedia.org |

| α-Secondary | sp² → sp³ | ~0.8 - 0.9 | Tightening of bending modes in the transition state (inverse KIE). | wikipedia.org |

| β-Secondary | N/A | ~1.15 - 1.3 | Often related to hyperconjugation effects stabilizing a carbocation. | wikipedia.org |

Advanced Sample Preparation and Derivatization Techniques

The accurate quantification and tracing of N,N-Dimethyl-d3-glycine HCl (N-methyl-d3) in complex biological matrices necessitates sophisticated sample preparation and derivatization strategies. These techniques are crucial for overcoming challenges such as low endogenous concentrations, poor ionization efficiency, and chromatographic retention issues associated with small, polar molecules like N,N-Dimethylglycine (DMG) and its isotopologues.

Strategies for Enhanced Ionization Efficiency and Chromatographic Resolution

To improve the analytical performance of methods for N,N-Dimethyl-d3-glycine, various strategies are employed to enhance its response in mass spectrometry (MS) and improve its separation from other molecules during chromatography.

Derivatization for Improved Detection: Chemical derivatization is a key strategy to enhance the detectability of N,N-Dimethylglycine. nih.gov By attaching a chemical group to the molecule, its physicochemical properties can be altered to improve ionization efficiency and chromatographic behavior. For instance, derivatization can introduce a readily ionizable group, making the molecule more amenable to techniques like electrospray ionization (ESI)-MS. nih.gov

Several derivatization reagents have been successfully used for the analysis of N,N-Dimethylglycine and similar compounds:

p-Bromophenacyl bromide: This reagent reacts with the carboxyl group of N,N-Dimethylglycine to form a p-bromophenacyl ester. nih.govresearchgate.net This derivative exhibits strong ultraviolet (UV) absorbance, making it suitable for HPLC-UV detection, and also enhances its chromatographic retention on reversed-phase columns. nih.govresearchgate.net

N,N-dimethylethylenediamine (DMED): This reagent can be used to derivatize carboxylic acids, improving their ionization efficiency in mass spectrometry. nih.gov

Ethanol (B145695)/HCl: For gas chromatography (GC) applications, N,N-Dimethylglycine can be derivatized with ethanol and hydrochloric acid to form the corresponding ethyl ester, which is more volatile and suitable for GC-MS analysis. nih.gov

Methoximation and Silylation: This two-step derivatization process is often used for analyzing polar metabolites by GC-MS. Methoximation protects carbonyl groups, followed by silylation of active hydrogens (e.g., on carboxyl and hydroxyl groups) to increase volatility. youtube.com

The choice of derivatization strategy depends on the analytical platform being used (e.g., LC-MS, GC-MS) and the specific requirements of the study.

Chromatographic Techniques: The separation of N,N-Dimethyl-d3-glycine from other structurally similar compounds is critical for accurate quantification. Several chromatographic techniques can be employed:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used, often with ion-pairing agents to improve the retention of polar analytes like N,N-Dimethylglycine. chromforum.org Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining and separating highly polar compounds. chromforum.org

Gas Chromatography (GC): Following derivatization to increase volatility, GC can provide excellent separation efficiency for N,N-Dimethylglycine and its derivatives. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC offers higher resolution and faster analysis times compared to conventional HPLC, which is beneficial for complex biological samples. nih.gov

The following table summarizes some of the advanced derivatization and chromatographic techniques applicable to the analysis of N,N-Dimethylglycine and its deuterated analogue.

| Technique | Principle | Application to N,N-Dimethylglycine Analysis | Reference |

| Derivatization with p-Bromophenacyl Bromide | Esterification of the carboxyl group to introduce a UV-active and hydrophobic moiety. | Enhances detection by UV and improves retention in reversed-phase HPLC. | nih.govresearchgate.net |

| Derivatization with Ethanol/HCl | Esterification to form a volatile ethyl ester. | Enables analysis by Gas Chromatography-Mass Spectrometry (GC-MS). | nih.gov |

| Charge-Tagging Derivatization (e.g., with DMG-imidozoline) | Introduction of a permanently charged group. | Significantly improves ionization efficiency for ESI-MS analysis. | nih.gov |

| Reversed-Phase HPLC | Separation based on hydrophobicity. | Can be used with ion-pairing agents to retain the polar N,N-Dimethylglycine molecule. | chromforum.org |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | Excellent for retaining and separating highly polar compounds like N,N-Dimethylglycine. | chromforum.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Requires derivatization to increase the volatility of N,N-Dimethylglycine. | nih.govnih.gov |

Development and Validation of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). N,N-Dimethyl-d3-glycine HCl (N-methyl-d3) is an ideal internal standard for the quantification of endogenous N,N-Dimethylglycine.

Principle of Isotope Dilution Mass Spectrometry: In IDMS, a known amount of the stable isotope-labeled analogue of the analyte (in this case, N,N-Dimethyl-d3-glycine) is added to the sample at the earliest stage of sample preparation. nih.gov The labeled internal standard is chemically identical to the endogenous analyte and therefore behaves identically during sample extraction, cleanup, derivatization, and chromatographic separation. nih.gov Because the internal standard and the analyte co-elute and are co-ionized, any variations in sample recovery or instrument response affect both compounds equally. nih.gov The ratio of the mass spectrometric signal of the endogenous analyte to that of the labeled internal standard is then used for quantification, leading to highly accurate and precise results. nih.gov

Advantages of N,N-Dimethyl-d3-glycine HCl as an Internal Standard:

Chemical and Physical Similarity: Being a deuterated analogue, N,N-Dimethyl-d3-glycine has nearly identical chemical and physical properties to the unlabeled N,N-Dimethylglycine, ensuring it accurately tracks the analyte throughout the analytical process.

Mass Difference: The deuterium labels (d3) provide a distinct mass difference from the endogenous compound, allowing for their separate detection by the mass spectrometer without significant isotopic overlap.

Co-elution: In chromatography, the deuterated standard co-elutes with the unlabeled analyte, which is a critical requirement for effective internal standardization.

Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are effectively compensated for because they affect both the analyte and the internal standard to the same degree. nih.gov

Validation of the Method: A quantitative method using N,N-Dimethyl-d3-glycine as an internal standard must be rigorously validated. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. For example, a study using a similar approach for acylglycines demonstrated excellent accuracy and precision, with relative errors and coefficients of variation below 15%. nih.gov

The properties of N,N-Dimethyl-d3-glycine HCl that make it a suitable internal standard are summarized below.

| Property | Description | Importance in Quantitative Analysis |

| Stable Isotope Labeling | Contains three deuterium atoms in place of hydrogen atoms on one of the N-methyl groups. | Provides a mass shift for differentiation from the endogenous analyte by the mass spectrometer. |

| Chemical Equivalence | Behaves chemically identically to endogenous N,N-Dimethylglycine. | Ensures that it follows the same path through sample preparation and analysis, correcting for losses. |

| Chromatographic Co-elution | Elutes at the same retention time as the endogenous analyte. | Crucial for accurate correction of variations in chromatographic performance and ionization. |

| High Isotopic Purity | The labeled standard should have a very low content of the unlabeled form. | Prevents artificial inflation of the endogenous analyte signal. |

Computational and Statistical Approaches for Data Analysis and Interpretation in Isotopic Tracing Experiments

Isotopic tracing experiments using N,N-Dimethyl-d3-glycine generate large and complex datasets. nih.gov The interpretation of these data to yield meaningful biological insights requires sophisticated computational and statistical approaches. nih.gov

Quantitative Assessment of Metabolic Fluxes and Pathway Activities

Stable isotope tracers like N,N-Dimethyl-d3-glycine are used to measure the rate of metabolic reactions, known as metabolic fluxes. nih.govnih.gov This provides a dynamic view of metabolism that cannot be obtained from simply measuring metabolite concentrations. nih.gov

Metabolic Flux Analysis (MFA): MFA is a powerful technique for quantifying intracellular metabolic fluxes. researchgate.netsemanticscholar.org In a typical experiment, cells or organisms are supplied with a stable isotope-labeled substrate (the tracer), such as N,N-Dimethyl-d3-glycine. The tracer is metabolized, and the isotopic labels are incorporated into downstream metabolites. By measuring the distribution of these isotopes in various metabolites using mass spectrometry, it is possible to deduce the relative or absolute rates of the metabolic pathways involved. nih.govcreative-proteomics.com

For example, if N,N-Dimethyl-d3-glycine is used as a tracer, the deuterium label can be tracked as it is incorporated into other molecules through pathways involving one-carbon metabolism. This can provide quantitative information on the activity of enzymes and pathways that utilize glycine and its derivatives. researchgate.net

Key Steps in Metabolic Flux Analysis:

Isotope Labeling Experiment: The biological system is exposed to the stable isotope tracer under controlled conditions.

Metabolite Extraction and Analysis: Metabolites are extracted and the isotopic labeling patterns are measured by mass spectrometry.

Data Correction: The raw data is corrected for the natural abundance of stable isotopes.

Computational Modeling: The corrected labeling data is fitted to a metabolic network model to estimate the fluxes through the various reactions in the network.

The quantitative data obtained from MFA can reveal how metabolic pathways are rewired in different physiological or pathological states.

Bioinformatic Tools for Integration and Analysis of Metabolomics Data

A variety of bioinformatic tools are available to process, analyze, and visualize the data from metabolomics and isotopic tracing experiments. researchgate.netnih.gov These tools are essential for handling the large datasets generated and for extracting biologically relevant information. cabidigitallibrary.org

Data Processing and Metabolite Identification:

XCMS and MZmine 2: These are widely used open-source software packages for preprocessing raw LC-MS data. researchgate.net They perform tasks such as peak picking, retention time correction, and alignment of chromatograms across different samples. researchgate.net

Compound Discoverer™ and MetaboAnalyst: These platforms offer comprehensive workflows for untargeted metabolomics, including statistical analysis and metabolite identification against spectral libraries and databases. nih.govyoutube.com

Pathway and Network Analysis:

MetaboAnalyst and Ingenuity Pathway Analysis (IPA): These tools can be used to identify metabolic pathways that are significantly altered in an experiment based on the changes in metabolite levels or isotopic labeling patterns. nih.govmdpi.com They map the identified metabolites onto known metabolic pathways, providing a systems-level view of the metabolic response.

MetScape and PathVisio: These are visualization tools that can be used to create and analyze metabolic networks, integrating metabolomics data with other omics data such as transcriptomics and proteomics. cabidigitallibrary.org

The table below lists some of the key bioinformatic tools and their applications in the analysis of data from isotopic tracing experiments.

| Tool | Function | Application in Isotopic Tracing | Reference |

| XCMS / MZmine 2 | Preprocessing of raw LC-MS data (peak detection, alignment). | Initial processing of mass spectrometry data to detect and quantify isotopologues of metabolites. | researchgate.net |

| MetaboAnalyst | Statistical analysis, pathway analysis, and data visualization. | Identification of metabolic pathways affected by the traced compound and statistical analysis of labeling patterns. | nih.gov |

| IsoCor | Correction of mass spectrometry data for natural isotope abundances. | Essential step to accurately determine the extent of label incorporation from the tracer. | springernature.com |

| INCA (Isotopomer Network Compartmental Analysis) | Metabolic flux analysis software. | Quantitative modeling of metabolic fluxes based on the measured isotopic labeling data. |

The integration of these advanced analytical and computational methods is essential for fully leveraging the power of stable isotope tracers like N,N-Dimethyl-d3-glycine HCl to unravel the complexities of metabolic networks.

Investigating Metabolic Pathways and Fluxes Utilizing N,n Dimethyl D3 Glycine Hcl N Methyl D3 As a Mechanistic Tracer

Tracing One-Carbon Metabolism and Methylation Cycle Dynamics

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. N,N-Dimethyl-d3-glycine HCl is instrumental in dissecting the dynamics of this network.

Intermediary Role in Choline (B1196258) to Glycine (B1666218) Metabolic Conversion

N,N-Dimethyl-d3-glycine HCl serves as a direct tracer for a key segment of choline catabolism. In mammals, choline is oxidized in the mitochondria to betaine (B1666868). nih.gov Betaine then acts as a methyl donor in the methylation of homocysteine, a reaction that produces methionine and N,N-dimethylglycine (DMG). nih.govnih.gov By introducing N,N-Dimethyl-d3-glycine HCl, researchers can follow the subsequent metabolic steps. The labeled DMG is catabolized by the mitochondrial enzyme dimethylglycine dehydrogenase (DMGDH), which removes one of the labeled methyl groups to form sarcosine (B1681465) (N-methylglycine). nih.govmdpi.com Subsequently, sarcosine dehydrogenase (SARDH) demethylates sarcosine to yield glycine. nih.govnih.gov This conversion sequence makes the tracer invaluable for quantifying the flux through this specific pathway, revealing how much of the body's glycine pool is derived from choline. nih.gov

Impact on S-Adenosylmethionine (SAM) Homeostasis and Related Enzymatic Activities (e.g., Glycine N-methyltransferase - GNMT)

S-adenosylmethionine (SAM) is the universal methyl donor for hundreds of biological reactions, and its concentration is tightly regulated. nih.gov Glycine N-methyltransferase (GNMT) plays a pivotal role in this regulation by catalyzing the methylation of glycine to sarcosine, using SAM as the substrate. nih.govuniprot.org This reaction consumes excess SAM, thereby maintaining the critical SAM-to-S-adenosylhomocysteine (SAH) ratio, which governs the activity of most methyltransferases. uniprot.org

The metabolism of N,N-Dimethyl-d3-glycine HCl intersects with this regulatory hub by producing labeled glycine, a direct substrate for GNMT. nih.gov Tracing studies utilizing this compound can therefore shed light on the activity of GNMT and its role in SAM homeostasis. Research has shown that the degradation of GNMT is a key mechanism for buffering SAM levels under conditions of nutrient scarcity. biorxiv.orgnih.govelsevierpure.com In GNMT-null mice, the absence of this enzyme leads to a significant accumulation of SAM in the liver, which in turn reprograms other metabolic pathways. nih.gov

Table 1: Impact of GNMT Deletion on Hepatic Metabolites in Mice

| Metabolite | Change in GNMT-KO Mice vs. Wild Type | Metabolic Significance |

|---|---|---|

| S-adenosylmethionine (SAM) | Significantly Increased | Primary methyl donor; accumulation indicates reduced consumption. nih.gov |

| Nicotinamide | Decreased | Substrate for NNMT, an alternative SAM-consuming enzyme. nih.gov |

| 1-methylnicotinamide | Increased | Product of NNMT activity, suggesting pathway upregulation. nih.gov |

| NAD+ | Lower | Reduced NAD+ salvage impacts redox balance and energy synthesis. nih.gov |

Elucidating Amino Acid Turnover Rates and Catabolic Pathways

Because N,N-Dimethyl-d3-glycine is a metabolic precursor to labeled glycine, it is an effective tool for studying the kinetics of this non-essential amino acid. nih.gov Whole-body glycine turnover is substantial, and quantifying its synthesis, catabolism, and flux into other pathways is essential for understanding protein metabolism and nitrogen balance. nih.govnih.gov

Isotope tracer studies have shown that the glycine cleavage system (GCS), a mitochondrial multi-enzyme complex, is a primary route for glycine catabolism. nih.gov The GCS breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate (THF). nih.govresearchgate.net By measuring the appearance of label from N,N-Dimethyl-d3-glycine-derived glycine in these end products, researchers can quantify the rate of GCS activity in vivo. These studies have revealed a high rate of glycine cleavage, indicating that it is a significant source of one-carbon units for processes like purine (B94841) and thymidylate synthesis. nih.gov

Exploration of Lipid Metabolism and Associated Biosynthetic Routes

The link between N,N-Dimethyl-d3-glycine HCl and lipid metabolism is primarily through the shared precursor, choline. Choline is a critical component for the synthesis of phosphatidylcholine, a major phospholipid in cellular membranes. The catabolism of choline through the BHMT pathway to form DMG represents a competing fate. nih.gov Therefore, tracing the flux from choline to DMG provides an indirect measure of the choline pool that is being diverted away from phospholipid synthesis.

Furthermore, the homeostasis of SAM, which is influenced by DMG-producing and glycine-consuming pathways, directly impacts lipid synthesis. nih.govbiorxiv.org The synthesis of phosphatidylcholine can also occur via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, which requires three successive methylation reactions using SAM as the methyl donor. mdpi.com By influencing the availability and ratio of SAM/SAH, the pathways traced by N,N-Dimethyl-d3-glycine HCl can modulate the rate of de novo lipid synthesis.

Characterization of Energy Metabolism Pathways and Substrate Utilization

The metabolic pathways traced by N,N-Dimethyl-d3-glycine HCl are deeply integrated with cellular energy homeostasis. The mitochondrial catabolism of its downstream products, DMG and sarcosine, involves dehydrogenase enzymes that transfer electrons to the electron transport chain, contributing to the cellular redox state. mdpi.commdpi.com The GCS-mediated breakdown of glycine is another mitochondrial process that links amino acid catabolism to energy production. nih.govresearchgate.net

Moreover, GNMT, which uses the glycine derived from the tracer, has been identified as a significant regulator of energy expenditure. biorxiv.orgnih.gov Studies on flies and mice show that the accumulation of SAM, which occurs when GNMT is absent or inhibited, can promote energy expenditure. nih.govbiorxiv.org Conversely, the degradation of GNMT during starvation helps conserve energy. nih.govbiorxiv.org In GNMT-deficient mice, a reduction in NAD+ levels was observed, indicating impaired NAD+ salvage pathways and a subsequent decrease in the capacity for ATP synthesis through oxidative phosphorylation. nih.gov This demonstrates a direct link between the regulation of methyl group metabolism and the cell's primary energy-generating pathways.

Investigating Mechanisms of Metabolic Dysregulation in Experimental In Vitro and In Vivo Models

The use of stable isotope tracers has become an indispensable tool in the field of metabolomics for elucidating the intricate network of metabolic pathways and quantifying their fluxes under various physiological and pathological conditions. Among these tracers, deuterated compounds such as N,N-Dimethyl-d3-glycine HCl (N-methyl-d3) offer a powerful means to probe specific metabolic routes without the safety concerns associated with radioisotopes. This section will delve into the application of N,N-Dimethyl-d3-glycine HCl as a mechanistic tracer to investigate metabolic dysregulation in both cellular (in vitro) and whole-organism (in vivo) experimental models.

N,N-Dimethylglycine (DMG) is an intermediate metabolite in the choline oxidation pathway, where it is demethylated to sarcosine (N-methylglycine), which is further demethylated to glycine. This pathway is a crucial component of one-carbon metabolism, providing methyl groups for various biosynthetic and epigenetic processes. By introducing N,N-Dimethyl-d3-glycine HCl, in which the hydrogen atoms on one of the methyl groups are replaced with deuterium (B1214612), researchers can trace the fate of the labeled methyl group and the glycine backbone through interconnected metabolic networks. This allows for the precise measurement of flux through the DMG dehydrogenase (DMGDH) reaction and subsequent pathways involving its downstream products.

Recent studies have highlighted the association between alterations in glycine and one-carbon metabolism and the pathophysiology of various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2DM), and certain cancers. nih.gov For instance, lower circulating levels of glycine have been consistently observed in individuals with obesity and related metabolic disorders. nih.gov Furthermore, genetic variants in the DMGDH gene that lead to reduced enzyme activity have been linked to an increased risk of insulin (B600854) resistance and T2DM. nih.gov These findings underscore the importance of understanding the dynamics of DMG metabolism in the context of disease.

The application of N,N-Dimethyl-d3-glycine HCl as a tracer enables the direct assessment of the metabolic flux through the DMGDH-catalyzed step. In experimental models of metabolic dysregulation, this approach can reveal critical insights into how disease states impact one-carbon metabolism. For example, in studies of broiler chickens, a model for metabolic syndrome, dietary supplementation with N,N-dimethylglycine has been shown to mitigate ascites, a condition resulting from an imbalance between oxygen supply and demand. ugent.be It is hypothesized that DMG's effects are linked to the reduction of endothelial damage caused by high levels of plasma free fatty acids. ugent.be

The use of deuterated tracers like N,N-Dimethyl-d3-glycine HCl is a key component of Deuterium Metabolic Imaging (DMI), a non-invasive technique for studying in vivo metabolism. nih.govnih.gov DMI allows for the visualization and quantification of metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, by tracking the incorporation of deuterium from labeled substrates into downstream metabolites. nih.govelifesciences.org While specific DMI studies utilizing N,N-Dimethyl-d3-glycine HCl are emerging, the methodology holds significant promise for investigating the in vivo consequences of altered DMG metabolism in diseases.

The following data tables conceptualize the types of findings that could be generated from in vitro and in vivo studies using N,N-Dimethyl-d3-glycine HCl as a tracer to investigate metabolic dysregulation.

Table 1: In Vitro Metabolic Flux Analysis in Hepatocytes Cultured under Normal and Glucotoxic Conditions

This table illustrates hypothetical data from an in vitro experiment where primary hepatocytes are treated with N,N-Dimethyl-d3-glycine HCl to trace one-carbon metabolism under normal and high-glucose (glucotoxic) conditions, mimicking a pre-diabetic state. The enrichment of deuterium in downstream metabolites is measured by mass spectrometry.

| Metabolite | Isotopic Enrichment (M+1) - Normal Glucose | Isotopic Enrichment (M+1) - High Glucose | Fold Change (High Glucose/Normal) | p-value |

| Sarcosine (N-methyl-d3) | 15.2 ± 1.8 | 10.5 ± 1.5 | 0.69 | <0.05 |

| Glycine (d2) | 8.5 ± 1.1 | 5.1 ± 0.9 | 0.60 | <0.05 |

| Serine (d2) | 4.2 ± 0.7 | 2.3 ± 0.5 | 0.55 | <0.05 |

| Glutathione (d2-glycine moiety) | 6.1 ± 0.9 | 3.5 ± 0.6 | 0.57 | <0.05 |

Data are presented as mean ± standard deviation. Isotopic enrichment represents the percentage of the metabolite pool labeled with deuterium from the tracer.

Table 2: In Vivo Tracer Study in a Mouse Model of Diet-Induced Obesity

This table presents hypothetical findings from an in vivo study where lean and obese mice are administered N,N-Dimethyl-d3-glycine HCl. The enrichment of the deuterium label in various tissues provides insights into systemic and tissue-specific alterations in one-carbon metabolism.

| Tissue | Metabolite | Isotopic Enrichment (M+1) - Lean Mice | Isotopic Enrichment (M+1) - Obese Mice | Fold Change (Obese/Lean) | p-value |

| Liver | Sarcosine (N-methyl-d3) | 25.8 ± 3.1 | 18.2 ± 2.5 | 0.71 | <0.01 |

| Liver | Glycine (d2) | 12.3 ± 1.9 | 7.9 ± 1.4 | 0.64 | <0.01 |

| Adipose Tissue | Glycine (d2) | 5.6 ± 0.8 | 3.1 ± 0.6 | 0.55 | <0.05 |

| Plasma | Glycine (d2) | 9.7 ± 1.3 | 6.5 ± 1.1 | 0.67 | <0.05 |

Data are presented as mean ± standard deviation. Isotopic enrichment represents the percentage of the metabolite pool labeled with deuterium from the tracer.

These illustrative data tables demonstrate how N,N-Dimethyl-d3-glycine HCl can be used to quantify the suppression of the DMG-to-glycine pathway in conditions of metabolic stress, both at the cellular and whole-body level. Such studies are crucial for unraveling the mechanisms by which dysregulation of one-carbon metabolism contributes to the pathogenesis of metabolic diseases and for identifying potential therapeutic targets within these pathways.

Biochemical Roles and Mechanistic Investigations of N,n Dimethylglycine and Its Deuterated Analog

Evaluation of NMDAR Glycine (B1666218) Site Partial Agonist Activity in Neurochemical Systems

N,N-Dimethylglycine has been identified as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.org Studies comparing DMG to structurally similar compounds, such as sarcosine (B1681465), have elucidated its specific activity in neurochemical systems. In experiments using mouse medial prefrontal cortex brain slices, both sarcosine and DMG, when combined with glutamate (B1630785), significantly increased the frequency and amplitude of NMDA receptor-mediated excitatory field potentials (EFPs). However, a key distinction was observed: DMG, but not sarcosine, reduced the EFP frequencies and amplitudes when co-applied with glutamate and glycine. This suggests an antagonistic interaction at the glycine site when the primary co-agonist is present.

Further evidence supports that DMG's effect is similar to that of D-cycloserine, another known partial agonist at the NMDA receptor's glycine site. Molecular docking analyses indicate that DMG binds to the NMDA receptor in a manner highly similar to glycine and sarcosine, confirming the glycine binding site as its critical target. This partial agonist activity allows DMG to modulate NMDA receptor function, which is crucial for synaptic plasticity, learning, and memory.

Mechanistic Studies of Cellular Oxygenation and Bioenergetic Processes

DMG is reported to enhance oxygen utilization in tissues, which has implications for cellular bioenergetics and physical performance. nih.govnih.gov Although the precise mechanisms are not fully elucidated, DMG is believed to improve aerobic metabolism, thereby making more energy available for cellular processes. researchgate.net This is supported by findings that DMG supplementation can reduce lactic acid accumulation during exercise, suggesting an increase in glucose oxidation and more efficient energy production. researchgate.net

Fundamental Investigations into Oxidative Stress Mitigation Mechanisms

DMG and its sodium salt (DMG-Na) have demonstrated significant capabilities in mitigating oxidative stress. mdpi.com This protective effect is achieved through a combination of direct antioxidant actions and the enhancement of the body's endogenous antioxidant defense systems. nih.gov Studies have shown that DMG can protect against oxidative damage induced by various stressors in models involving the liver, gastrointestinal tract, and skeletal muscle. nih.gov For instance, in bovine embryos cultured under high oxygen conditions, DMG supplementation significantly improved development by acting as an antioxidant. nih.gov It also prevented the reduction in embryo development caused by exposure to hydrogen peroxide. nih.gov

DMG functions as a non-enzymatic antioxidant by directly neutralizing excess free radicals. nih.gov This ability to scavenge reactive oxygen species (ROS) helps prevent oxidative damage to critical cellular components like lipids, proteins, and DNA. researchgate.net Research has demonstrated that DMG-Na can protect porcine erythrocytes from hemolysis induced by aqueous peroxyl radicals. researchgate.net Furthermore, DMG has been shown to protect against oxidative damage in cryopreserved red blood cells by scavenging ROS. researchgate.net This direct antioxidant activity is a key component of its protective effects, allowing it to maintain cellular homeostasis in the face of oxidative challenges.

The free radical scavenging ability of DMG-Na has been quantified in various in vitro assays. It has shown efficacy against several types of radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H₂O₂). The scavenging activity is dose-dependent and has been compared to the synthetic antioxidant Trolox. These studies confirm that DMG is a potent free radical scavenger, contributing directly to its antioxidant profile.

Table 1: In Vitro Free Radical Scavenging Activity of DMG-Na This table is interactive. You can sort and filter the data.

| Radical Type | Concentration of DMG-Na | Scavenging Activity (% of Trolox) |

|---|---|---|

| DPPH | 40 mg/ml | 88.40% |

| ABTS+ | 40 mg/ml | 98.90% |

| H₂O₂ | 40 mg/ml | 87.58% |

Influence on Transcriptional and Translational Regulation of Key Metabolic Enzymes

DMG has been shown to influence the expression of key genes and proteins involved in antioxidant defense and mitochondrial function. In muscle stem cells from piglets with intrauterine growth restriction, which exhibit mitochondrial dysfunction, treatment with DMG-Na led to the activation of the Nrf2/SIRT1/PGC1α signaling network. nih.gov This activation improved the antioxidant defense capacity, mitochondrial electron transport chain complexes, and energy metabolite levels. nih.gov

Specifically, DMG-Na administration has been linked to changes in the expression of:

Sirtuin 1 (SIRT1): A protein that regulates metabolic pathways and cellular stress responses.

Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that controls the expression of antioxidant proteins.

Heme oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory effects.

In studies on mice with intestinal damage, DMG-Na treatment increased the expression of antioxidant-associated genes and modulated the protein expression of Sirt1, Nrf2, and HO-1, thereby enhancing the antioxidant system and reducing oxidative damage. These findings indicate that DMG can exert its protective effects by regulating the transcriptional and translational machinery responsible for cellular defense and metabolism.

Unraveling the Role in Intracellular Signaling Pathways, e.g., Calcium Dynamics

Recent research has begun to uncover the role of DMG in specific intracellular signaling pathways. One significant finding is its effect on calcium (Ca²⁺) dynamics. In cultured human epidermal keratinocytes, DMG-Na was found to induce a dose-dependent increase in the intracellular Ca²⁺ concentration. nih.gov

The elevation of intracellular Ca²⁺ is a critical signaling mechanism that regulates a wide array of cellular functions, including proliferation, migration, and differentiation. nih.gov By modulating Ca²⁺ levels, DMG can influence these fundamental cellular processes. This finding opens a new avenue for understanding the molecular mechanisms behind DMG's observed effects on tissue regeneration and repair, linking its biochemical properties to key signaling cascades that govern cell behavior. nih.govnih.gov

Applications of N,n Dimethyl D3 Glycine Hcl N Methyl D3 in Preclinical and in Vitro Research Models

Mammalian Cell Culture Studies for Cellular Process Elucidation

In the realm of cell biology, understanding the intricate processes of cell behavior is paramount. The use of stable isotope-labeled compounds like N,N-Dimethyl-d3-glycine HCl is instrumental in quantifying the cellular uptake, metabolism, and impact of N,N-dimethylglycine on fundamental cellular activities.

Analysis of Cellular Proliferation and Migration in Epithelial Cell Lines (e.g., Keratinocytes)

Recent research has highlighted the significant effects of N,N-dimethylglycine sodium salt (DMG-Na) on epithelial cells, particularly human epidermal keratinocytes (HaCaT cells). Studies have demonstrated that DMG-Na can promote the proliferation and migration of these cells, which are crucial processes in wound healing and tissue regeneration. nih.govnih.gov In a scratch wound-closure assay, DMG-Na was shown to enhance the rate of wound closure, indicating its positive influence on keratinocyte migration. nih.govnih.gov Furthermore, treatment with DMG-Na led to an increase in the viable cell number of HaCaT keratinocytes and upregulated the expression of the proliferation marker Ki67. nih.gov

In such studies, N,N-Dimethyl-d3-glycine HCl would be employed as an internal standard to accurately measure the intracellular and extracellular concentrations of the active DMG compound using techniques like liquid chromatography-mass spectrometry (LC-MS). This precise quantification is essential to establish a clear dose-response relationship and to understand the kinetics of DMG's effects on cellular proliferation and migration.

Table 1: Effects of N,N-Dimethylglycine Sodium Salt (DMG-Na) on Human Epidermal Keratinocytes (HaCaT Cells)

| Parameter Assessed | Observation | Implication |

| Cellular Viability | No compromise in viability, with a tendency to increase the viable cell number at higher concentrations and longer treatment durations. nih.gov | DMG-Na is well-tolerated by keratinocytes and may support cell survival. |

| Cellular Proliferation | Upregulation of the proliferation marker Ki67. nih.gov | Promotes the division and multiplication of keratinocytes. |

| Cellular Migration | Augmented rate of wound closure in a scratch assay. nih.govnih.gov | Enhances the ability of keratinocytes to move and cover a wounded area. |

| Growth Factor Release | Upregulation of the synthesis and release of specific growth factors. nih.govnih.gov | Stimulates cellular pathways involved in tissue repair and regeneration. |

Investigation of Inflammatory and Immune Responses in Specific Cell Models

Beyond its effects on cell movement and growth, N,N-dimethylglycine has been shown to possess significant anti-inflammatory and antioxidant properties. In studies using human keratinocyte models that mimic inflammatory skin conditions such as dermatitis and psoriasis, DMG-Na exhibited robust anti-inflammatory effects. nih.govnih.gov This suggests a role for DMG in modulating immune responses at the cellular level. The investigation of these immunomodulatory effects relies on the ability to accurately measure changes in inflammatory markers and signaling molecules.

The use of N,N-Dimethyl-d3-glycine HCl as an internal standard is crucial for quantifying the levels of DMG in these cell models. This allows researchers to correlate the concentration of DMG with its observed anti-inflammatory and immune-modulating activities, thereby elucidating the mechanisms through which it exerts these beneficial effects.

Animal Model Research for Comprehensive Metabolic and Biochemical Characterization

Animal models provide an invaluable platform for understanding the systemic effects of various compounds. The application of stable isotope-labeled molecules like N,N-Dimethyl-d3-glycine HCl in these models allows for detailed metabolic and biochemical profiling.

Examining Physiological Adaptations to Dietary Interventions in Animal Systems

Dietary supplementation with N,N-dimethylglycine has been investigated in various animal models to assess its impact on performance, metabolism, and nutrient absorption. For instance, studies in broiler chickens have explored the effects of dietary DMG on growth performance and nutrient digestibility. ugent.benih.gov Similarly, research in sows has examined the influence of DMG supplementation on metabolism and reproductive performance. nih.gov These studies indicate that DMG can act as an emulsifying agent, improving the digestibility of fats and proteins. nih.gov

In such dietary intervention studies, N,N-Dimethyl-d3-glycine HCl can be used as a tracer to follow the metabolic fate of the supplemented DMG. By administering the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion, providing a comprehensive picture of its physiological journey and impact.

Table 2: Findings from Dietary N,N-Dimethylglycine (DMG) Supplementation in Animal Models

| Animal Model | Key Findings | Reference |

| Broiler Chickens | Improved nutrient digestibility and reduced nitrogen emission. Dose-dependent effects on technical performance and carcass yield. | ugent.be |

| Laying Hens | Improved laying rate and follicle development. Reduced abdominal fat percentage. | nih.gov |

| Sows | Improved apparent fecal digestibility of crude fat, crude protein, and nitrogen-free extract. | nih.gov |

Assessing Endogenous Metabolite Levels in Biological Fluids and Tissue Extracts

One of the most direct and widespread applications of N,N-Dimethyl-d3-glycine HCl is as an internal standard for the quantification of endogenous N,N-dimethylglycine in various biological samples. nih.gov The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the stable isotope-labeled compound to a sample. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. This allows for the correction of any sample loss or variation in instrument response, leading to highly accurate and precise measurements.

This methodology is critical for establishing baseline levels of DMG in healthy individuals and for identifying alterations in DMG levels associated with various physiological or pathological states.

Utilization in Proteomics Research for Protein Characterization

In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling is a cornerstone for quantitative analysis. Stable isotope dimethyl labeling is a cost-effective and robust method for comparing protein expression levels between different samples. nih.govspringernature.comnih.gov This technique involves the reductive amination of primary amines (the N-terminus of peptides and the side chain of lysine (B10760008) residues) using isotopically labeled formaldehyde (B43269). nih.govukisotope.comisotope.com

While N,N-Dimethyl-d3-glycine HCl itself is not directly used to label proteins in this manner, the underlying principle of using deuterated small molecules for isotopic labeling is central to this proteomics approach. The knowledge gained from the synthesis and application of compounds like N,N-Dimethyl-d3-glycine HCl contributes to the broader field of stable isotope labeling in proteomics. This quantitative proteomics strategy is invaluable for identifying proteins that are differentially expressed in response to various stimuli or in different disease states, providing insights into the molecular mechanisms of cellular processes.

Derivatization Applications in Advanced Analytical Chemistry Method Development

In the realm of advanced analytical chemistry, particularly in preclinical and in vitro research, derivatization is a critical technique employed to enhance the detection and quantification of analytes. This process involves chemically modifying a compound to produce a new compound, or "derivative," that has properties more suitable for a given analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled compounds, including N,N-Dimethyl-d3-glycine HCl, are central to many modern derivatization strategies, primarily serving as internal standards or as reagents in labeling workflows for quantitative analysis.

Derivatization is often necessary when analyzing compounds that have poor ionization efficiency, low volatility, or insufficient retention on chromatographic columns. nih.govnih.gov By converting the target analyte into a derivative, its physicochemical properties can be optimized, leading to improved sensitivity, selectivity, and chromatographic peak shape. nih.govcityu.edu.hk

A principal application of N,N-Dimethyl-d3-glycine HCl is its use as a stable isotope-labeled (SIL) internal standard. acanthusresearch.com In quantitative mass spectrometry, a known quantity of the SIL internal standard is added to a sample prior to processing. nih.gov Because the SIL standard is chemically almost identical to its unlabeled, "light" counterpart (the analyte), it experiences similar effects from sample preparation steps and potential matrix interference. acanthusresearch.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, the SIL standard can be distinguished from the analyte by the mass spectrometer. acanthusresearch.com This allows for accurate quantification of the analyte by calculating the ratio of the analyte's signal to the internal standard's signal, which corrects for variations in sample recovery and instrument response.

Table 1: Properties of N,N-Dimethyl-d3-glycine HCl and its Unlabeled Analog

| Attribute | N,N-Dimethyl-d3-glycine HCl (N-methyl-d3) | N,N-Dimethylglycine HCl (Unlabeled) |

|---|---|---|

| Common Use | Internal Standard | Analyte |

| CAS Number | 1219795-14-8 | 2491-06-7 |

| Molecular Formula | C₅H₉D₃NO₂ · HCl | C₅H₁₂ClNO₂ |

| Molecular Weight | 142.60 | 139.58 |

This table contrasts the key properties of the deuterated internal standard with its corresponding unlabeled analyte, highlighting the mass difference crucial for mass spectrometry-based quantification. cdnisotopes.com

Beyond its direct use as an internal standard, the principle of dimethyl labeling, which is functionally related to N,N-Dimethyl-d3-glycine, is a widely adopted derivatization strategy in quantitative proteomics. nih.govisotope.com This technique, known as reductive amination or stable isotope dimethyl labeling (SIDL), uses formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to add a dimethyl group to the primary amines of peptides, such as the N-terminus and the ε-amino group of lysine residues. nih.govisotope.com

To compare different samples (e.g., control vs. treated), one sample is labeled with "light" (unlabeled) formaldehyde, while the other is labeled with "heavy" (deuterated or ¹³C-labeled) formaldehyde. isotope.com This derivatization reaction is rapid and typically complete within minutes. nih.gov After labeling, the samples are combined and analyzed in a single LC-MS run. Peptides from the different original samples appear as pairs of peaks with a specific mass difference, allowing for their relative quantification. isotope.comnih.gov This method is cost-effective and robust for large-scale quantitative analysis of changes in protein expression and post-translational modifications. nih.gov

Table 2: Reagents for Stable Isotope Dimethyl Labeling in Proteomics

| Reagent | Form | Function in Derivatization |

|---|---|---|

| Formaldehyde | Unlabeled (CH₂O) | "Light" labeling reagent; adds a dimethyl group (mass +28 Da) to primary amines in the control sample. |

| Formaldehyde | Deuterated (CD₂O) or ¹³C-labeled (¹³CH₂O) | "Heavy" labeling reagent; creates a mass-shifted tag for the experimental sample, enabling relative quantification. |

| Sodium Cyanoborohydride | NaBH₃CN | Reducing agent that converts the intermediate Schiff base formed between the amine and formaldehyde into a stable dimethylamine. |

This table outlines the core reagents used in the stable isotope dimethyl labeling workflow, a derivatization technique for quantitative proteomics. nih.govnih.govisotope.com

The development of derivatization methods extends to the analysis of various metabolites, including other amino acids and their derivatives. For instance, a common method for the concurrent measurement of amino acids and acylcarnitines involves derivatization with butanolic-HCl. nih.gov This process converts the analytes into their butyl ester derivatives, which enhances their performance in flow-injection mass spectrometry analysis. nih.gov The derivatization reaction typically involves incubation at an elevated temperature (e.g., 65°C for 15 minutes) to ensure the reaction proceeds to completion before LC-MS analysis. nih.gov Such methods demonstrate the versatility and necessity of derivatization for achieving sensitive and reliable quantification of low-abundance or analytically challenging metabolites in complex biological matrices.

Table 3: Research Findings on Derivatization in Analytical Chemistry

| Study Focus | Derivatization Reagent(s) | Analytical Outcome | Reference |

|---|---|---|---|

| Quantitative Proteomics | Formaldehyde (light/heavy) and Sodium Cyanoborohydride | Enables relative and absolute quantification of proteins by labeling N-terminal and lysine amines. Enhances signal intensity of certain fragment ions in MS/MS. | nih.gov |

| Metabolite Analysis (Amino Acids & Acylcarnitines) | Butanolic-HCl (Acetyl chloride in 1-butanol) | Allows for the simultaneous measurement of amino acids and acylcarnitines via flow-injection MS/MS by converting them to butyl esters. | nih.gov |

| N-Acyl Glycines Analysis | 3-Nitrophenylhydrazine (3-NPH) | Improves retention of polar N-Acyl Glycines on reversed-phase columns and enhances detection sensitivity in LC-MS. | nih.govcityu.edu.hk |

This table summarizes findings from various studies, illustrating the application of different derivatization agents to improve the analysis of proteins and metabolites.

Future Directions and Emerging Research Avenues for N,n Dimethyl D3 Glycine Hcl N Methyl D3 Studies

Integration with Multi-Omics Approaches for Holistic Biological Understanding (e.g., Transcriptomics, Proteomics)

A significant future direction lies in the integration of metabolomic data generated using N,N-Dimethyl-d3-glycine HCl with other "omics" disciplines, such as proteomics and transcriptomics. science.gov This multi-omics strategy provides a more holistic, systems-level understanding of biological processes that is not achievable through a single analytical lens. scribd.com For instance, while metabolomics can quantify changes in metabolite pools, proteomics can reveal alterations in the abundance of enzymes and transport proteins responsible for these changes. buchem.com Transcriptomics, in turn, can show whether these protein-level changes are regulated at the gene expression level.

Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics, with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allowing for precise relative quantification of proteins across different experimental conditions. buchem.com By using N,N-Dimethyl-d3-glycine HCl in parallel with other labeled precursors (e.g., amino acids for proteomics), researchers can simultaneously trace metabolic fluxes and quantify corresponding changes in the proteome. This integrated approach is invaluable for elucidating complex regulatory networks, such as how signaling pathways or disease states coordinately modulate both gene expression and metabolic activity. science.govresearchgate.net The application of multi-omics approaches in large population studies is a promising strategy for characterizing complex pathophysiological states at a systems level. scribd.com

Advancements in High-Resolution Mass Spectrometry and Sophisticated Data Processing Algorithms

The analytical power of studies using N,N-Dimethyl-d3-glycine HCl is intrinsically linked to the capabilities of mass spectrometry (MS). ckisotopes.com The continued development of high-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (qTOF) and Orbitrap systems, offers unprecedented sensitivity and mass accuracy. buchem.comresearchgate.net These advancements are critical for distinguishing the isotopically labeled compound and its downstream metabolites from the dense background of a complex biological matrix. eurisotop.com HRMS is considered an all-in-one tool for various applications in analytical toxicology, including metabolomics. researchgate.net

Future research will benefit from:

Enhanced Sensitivity: Allowing for the detection and quantification of very low-abundance metabolites derived from the labeled tracer.